1-(3-Chlorophenyl)hexane-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13ClO2 |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)hexane-1,3-dione |
InChI |
InChI=1S/C12H13ClO2/c1-2-4-11(14)8-12(15)9-5-3-6-10(13)7-9/h3,5-7H,2,4,8H2,1H3 |
InChI Key |
SNXWURSCPBXQKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Keto Enol Tautomerism and Equilibrium Dynamics of the Chemical Compound
Fundamental Principles of Keto-Enol Tautomerism in β-Diketones
Keto-enol tautomerism is a chemical equilibrium between a keto form, containing a carbonyl group (C=O), and an enol form, which features an alcohol (-OH) group adjacent to a carbon-carbon double bond (C=C). fiveable.mefiveable.me In β-diketones, such as 1-(3-Chlorophenyl)hexane-1,3-dione, this equilibrium is particularly significant. The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring system. fiveable.mechemistrysteps.com This stabilization can make the enol form more prevalent than the diketo form in many instances. researchgate.net
The stability of the tautomers is influenced by several factors, including conjugation and steric effects. fiveable.me Electron-withdrawing groups, like the 3-chlorophenyl group in the title compound, can influence the acidity of the α-hydrogens and thereby affect the position of the equilibrium. fiveable.me The enol form benefits from extended conjugation, which delocalizes electron density and enhances stability. fiveable.mestackexchange.com In general, the keto form is thermodynamically more stable due to the stronger carbon-oxygen double bond compared to a carbon-carbon double bond; however, in β-diketones, the intramolecular hydrogen bonding and conjugation in the enol form can often overcome this difference. fiveable.me
The interconversion between the keto and enol forms can be catalyzed by either acid or base. fiveable.mechemistrysteps.com The acid-catalyzed mechanism involves the protonation of a carbonyl oxygen, followed by the removal of an α-proton. fiveable.me Conversely, the base-catalyzed mechanism begins with the deprotonation of the α-carbon to form an enolate ion, which is subsequently protonated on the oxygen atom. fiveable.mechemistrysteps.com
Spectroscopic Elucidation of Tautomeric Forms and Ratios
The existence and relative abundance of keto and enol tautomers of this compound can be investigated using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution
NMR spectroscopy is a powerful tool for studying keto-enol tautomerism because the interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. mdpi.comnumberanalytics.com However, the interconversion between the two possible enol forms is typically very fast. nih.gov
In ¹H NMR spectra of β-diketones, the enolic proton typically appears as a broad signal at a downfield chemical shift, often in the range of 15-17 ppm, due to the strong intramolecular hydrogen bond. mdpi.com The vinyl proton of the enol form also gives a characteristic signal. For the keto form, the protons on the methylene (B1212753) group between the two carbonyls would produce a distinct signal. The ratio of the tautomers can be determined by integrating the signals corresponding to each form. missouri.eduvalpo.edu
Recent studies on analogous 1,3-dicarbonyl compounds have shown that the keto-enol equilibrium is solvent-dependent and can be influenced by substituents on the molecule. nih.gov For instance, in some solvents like deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), the equilibrium constant (Keq) remains stable, while in others like acetone-d₆ and methanol-d₄, it can be unstable for certain compounds. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for β-Diketone Tautomers
| Functional Group | Tautomeric Form | Typical Chemical Shift (ppm) |
|---|---|---|
| Enolic OH | Enol | 15-17 |
| Vinylic CH | Enol | 5.0-6.5 |
Note: These are general ranges and can vary depending on the specific molecule and solvent.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy also provide valuable insights into the tautomeric equilibrium. numberanalytics.com
In IR spectroscopy , the keto and enol forms exhibit distinct vibrational frequencies. numberanalytics.com The diketo form is characterized by strong absorption bands in the region of 1687–1790 cm⁻¹ corresponding to the C=O stretching of the two carbonyl groups. nih.gov The enol form, on the other hand, shows a characteristic C=O stretching frequency at a lower wavenumber (around 1580–1640 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. nih.gov A broad O-H stretching band for the enol may also be observed. numberanalytics.com
UV-Vis spectroscopy can differentiate between the tautomers based on their electronic transitions. The enol form, with its extended conjugated system, typically absorbs at a longer wavelength compared to the keto form. numberanalytics.comnih.gov The absorption spectra of β-diketones can show multiple bands, and deconvolution techniques are sometimes necessary to distinguish the overlapping spectra of the different tautomers. nih.govresearchgate.net For example, studies on similar β-diketones have shown that bands around 295-300 nm and 325-330 nm can be attributed to different cis-enol forms. researchgate.net
Table 2: Characteristic Spectroscopic Data for β-Diketone Tautomers
| Spectroscopic Technique | Tautomeric Form | Characteristic Absorption |
|---|---|---|
| IR Spectroscopy | Diketo | ~1687–1790 cm⁻¹ (C=O stretch) |
| Enol | ~1580–1640 cm⁻¹ (conjugated C=O stretch) | |
| UV-Vis Spectroscopy | Keto | Shorter wavelength absorption |
Factors Influencing Tautomeric Equilibria
The position of the keto-enol equilibrium is not static and is influenced by various external factors.
Solvent Effects and Preferential Solvation
The solvent plays a crucial role in determining the predominant tautomeric form. missouri.eduvalpo.edu The polarity of the solvent is a key factor; however, the simple rule that polar solvents favor the more polar tautomer can be an oversimplification. missouri.eduvalpo.edu While it is often observed that the proportion of the keto form increases with increasing solvent polarity for acyclic β-diketones, the dipole moments of the tautomers and specific solvent-solute interactions, such as hydrogen bonding, are critical. missouri.eduresearchgate.net
For instance, nonpolar solvents tend to favor the enol form, which is stabilized by a strong intramolecular hydrogen bond. researchgate.net In contrast, polar protic solvents, like water and alcohols, can disrupt this intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the solute, thereby stabilizing the keto form. fiveable.meresearchgate.net Polar aprotic solvents, such as DMSO, can act as hydrogen bond acceptors and may stabilize the enol form. fiveable.memissouri.edu The effect of the solvent is not solely dependent on its dipole moment but also on its ability to act as a hydrogen bond donor or acceptor. nih.gov
Studies on similar β-diketones have shown a clear shift in equilibrium with solvent polarity. For example, in nonpolar solvents, the enol form is often dominant, while in polar solvents, the equilibrium can shift significantly towards the keto form. nih.govirb.hr
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetone |
| Acetylacetone |
| Benzoylacetone (B1666692) |
| Curcumin |
| Dimedone |
| Ethyl benzoylacetate |
| Pentane-2,4-dione |
| 1-Phenylbutane-1,3-dione |
| Trifluorobenzoylacetone |
| Usnic acid |
| 1,3-Cyclohexanedione |
| 1,3,5-Trihydroxy-2,4,6-trimethylsulfonic acid |
| 4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol |
| 4-(5-(Phenylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol |
| 4-(5-(4-Chlorophenylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol |
| 1-(n-Pyridinyl)butane-1,3-diones |
| 1-Phenyl-2-propanone |
| 3,4-Methylenedioxyphenyl-2-propanone |
| Sodium diethyl oxalacetate |
| 1,3-Bis(1-adamantyl)propan-1,3-dione |
| Adamantane-1-carbonyl chloride |
| 1,3-Bis(1-adamantyl)-2-phenylpropan-1,3-dione |
| 2-(2,2,2-Trifluoro-1-aryl-ethylidene)cyclohexane-1,3-dione |
| Trifluoroacetophenones |
| 1,2-Butanediol |
| Calixarenes |
| Sodium p-sulfonatocalix nih.govcore.ac.ukarenes |
| 18-Crown-6 |
| Pyridine |
| Praseodymium(III) nitrate |
| 3-Mercaptobutan-2-one |
| Quinazolin-4-one |
| 3-Phenyl-2,4-pentanedione |
| 3-Phenylazo-2,4-pentanedione |
| 1-Cyclohexyl-3-phenylpropane-1,3-dione |
| 1-Phenylpentane-1,3-dione |
| 1-o-Tolylheptane-1,3-dione |
| 1-(Naphthalen-1-yl)heptane-1,3-dione |
Substituent Effects and Electronic Influences
The equilibrium between the keto and enol forms of β-dicarbonyl compounds is significantly influenced by the electronic properties of their substituents. rsc.org In the case of this compound, the 3-chlorophenyl group plays a crucial role. The chlorine atom is an electron-withdrawing group, which exerts a notable influence on the acidity of the α-hydrogens located on the methylene group between the two carbonyls. acs.org This increased acidity facilitates the formation of the enol tautomer.
The electron-withdrawing nature of the substituent can destabilize the keto form through inductive effects, thereby shifting the equilibrium towards the enol form. acs.org Furthermore, the phenyl group itself allows for extended conjugation in the enol form, which provides additional stabilization. stackexchange.com When an electron-withdrawing group like chlorine is present on the phenyl ring, this effect is further enhanced. This is in contrast to electron-donating groups, which would favor the keto form. acs.org
The position of the substituent on the phenyl ring is also a key determinant. For this compound, the chlorine atom is at the meta position, influencing the electronic environment of the dione (B5365651) moiety primarily through an inductive effect. This effect promotes enolization. Studies on related β-diketones have shown that electron-withdrawing substituents consistently increase the proportion of the enol tautomer at equilibrium. acs.orgresearchgate.net
Table 1: Influence of Substituents on the Keto-Enol Equilibrium of Representative β-Diketones
| Compound | Substituent Nature | Expected Enol Content |
|---|---|---|
| 2,4-Pentanedione | Alkyl (less electron-withdrawing) | High (due to resonance) |
| 1-Phenylbutane-1,3-dione | Phenyl (electron-withdrawing, conjugating) | Very High |
| This compound | 3-Chlorophenyl (strongly electron-withdrawing) | Expected to be very high |
| 3-Chloro-2,4-pentanedione | Chloro (on α-carbon, electron-withdrawing) | High |
This table illustrates the general trends observed for substituent effects on keto-enol tautomerism. Specific percentages can vary with solvent and temperature.
Temperature Dependence
The keto-enol tautomeric equilibrium is a dynamic process that is sensitive to changes in temperature. Generally, an increase in temperature shifts the equilibrium towards the more polar keto form. irb.hr This phenomenon is attributed to the fact that the enol form is stabilized by a strong intramolecular hydrogen bond, which can be disrupted at higher temperatures.
For this compound, it is expected that at lower temperatures, the enol tautomer, stabilized by both conjugation and intramolecular hydrogen bonding, will be the predominant species. As the temperature is raised, the increased thermal energy will favor the breaking of the hydrogen bond, leading to a higher population of the diketo tautomer. irb.hr Studies on similar β-triketones have demonstrated a significant decrease in the dienol form and a corresponding increase in the triketo form as the temperature is elevated from 20°C to 140°C. irb.hr This trend is a general characteristic of dicarbonyl compounds where intramolecular hydrogen bonding plays a significant role in stabilizing one of the tautomers.
Table 2: Expected Temperature Dependence of Tautomeric Equilibrium for this compound in a Nonpolar Solvent
| Temperature (°C) | Expected % Enol Form | Expected % Keto Form |
|---|---|---|
| 25 | > 90% | < 10% |
| 50 | 85-90% | 10-15% |
| 100 | 75-85% | 15-25% |
| 150 | 65-75% | 25-35% |
The values in this table are illustrative, based on general trends observed for β-diketones, and represent the expected shift in equilibrium.
Intramolecular Hydrogen Bonding and Conformational Preferences of Tautomers
A defining feature of the enol tautomer of this compound is the presence of a strong intramolecular hydrogen bond. nih.gov This bond forms between the hydroxyl group of the enol and the oxygen atom of the remaining carbonyl group, creating a stable, quasi-aromatic six-membered ring. rsc.org This resonance-assisted hydrogen bond (RAHB) is a major contributor to the high stability of the enol form in β-dicarbonyl compounds. rsc.org
Two primary enol tautomers are possible for this compound, depending on which carbonyl group enolizes.
Enol A: Enolization occurs at the carbonyl adjacent to the phenyl group. This enol form is particularly stable due to the extended conjugation involving the phenyl ring, the C=C double bond of the enol, and the remaining carbonyl group. stackexchange.com
Enol B: Enolization occurs at the carbonyl adjacent to the propyl group.
Due to the enhanced stabilization from extended conjugation, Enol A is expected to be the predominant enol tautomer. stackexchange.com Both enol forms are stabilized by the intramolecular hydrogen bond, which locks the molecule into a planar, cyclic conformation. This conformational preference minimizes the energy of the system and is a key reason for the prevalence of the enol form in nonpolar solvents. masterorganicchemistry.com In polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond, potentially leading to a slight increase in the proportion of the keto form. mdpi.comorientjchem.org
The diketo form, in contrast, has greater conformational freedom. However, the steric and electronic repulsion between the two carbonyl groups in a fully eclipsed conformation would be energetically unfavorable. Therefore, the diketo tautomer is likely to adopt a skewed or twisted conformation to alleviate these repulsive forces. The stability gained from the intramolecular hydrogen bond and conjugation in the enol form generally outweighs the conformational flexibility of the keto form, especially in the gas phase and in non-polar solvents. orientjchem.org
Advanced Structural Characterization of 1 3 Chlorophenyl Hexane 1,3 Dione and Its Derivatives
Detailed Spectroscopic Assignments and Interpretations (beyond basic identification)
The spectroscopic characterization of 1-(3-Chlorophenyl)hexane-1,3-dione is dominated by its existence as a dynamic equilibrium between diketo and enol tautomers. This keto-enol tautomerism is slow on the NMR timescale, allowing for the distinct observation of both forms.
The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular Resonance-Assisted Hydrogen Bond (RAHB). Electronic effects of the substituents play a crucial role in the position of this equilibrium. The 3-chlorophenyl group, being electron-withdrawing, influences the electron density across the conjugated system.
¹H NMR Spectroscopy
In solution, the ¹H NMR spectrum would show separate sets of signals for the diketo and the more predominant enol tautomer.
Enol Tautomer: The most definitive signal is that of the enolic proton, which appears far downfield (typically δ 15.0-16.5 ppm) due to strong intramolecular hydrogen bonding. The vinyl proton of the enol moiety would resonate around δ 5.9-6.2 ppm. The aromatic protons of the 3-chlorophenyl ring would appear as a complex multiplet in the δ 7.3-7.8 ppm region. The propyl group would show signals for its CH₂, CH₂, and CH₃ groups, with the methylene (B1212753) adjacent to the carbonyl being the most deshielded.
Diketo Tautomer: The key feature of the diketo form is the signal for the active methylene protons (C(2)-H₂), which would appear as a sharp singlet around δ 3.9-4.2 ppm. The signals for the propyl and chlorophenyl groups would be slightly shifted compared to the enol form due to the different electronic environment.
By integrating the distinct signals of the two forms (e.g., the enolic vinyl proton vs. the diketo methylene protons), the keto:enol ratio can be determined.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Diketo Tautomer (Predicted) | Enol Tautomer (Predicted) | Notes |
|---|---|---|---|
| Enolic OH | - | 15.0 - 16.5 | Very broad singlet, characteristic of intramolecular H-bond. |
| Aromatic (C₆H₄Cl) | 7.3 - 7.8 (m) | 7.3 - 7.8 (m) | Complex multiplet pattern. |
| Vinylic CH | - | 5.9 - 6.2 (s) | Singlet, part of the enol conjugated system. |
| Methylene C(2)H₂ | 3.9 - 4.2 (s) | - | Characteristic singlet for the diketo form. |
| Methylene C(4)H₂ | 2.5 - 2.7 (t) | 2.3 - 2.5 (t) | Triplet, adjacent to C(5)H₂. |
| Methylene C(5)H₂ | 1.6 - 1.8 (sext) | 1.5 - 1.7 (sext) | Sextet, coupled to C(4)H₂ and C(6)H₃. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum also provides clear evidence for both tautomers.
Enol Tautomer: This form shows two distinct signals for the carbonyl and enol carbons. The carbon attached to the chlorophenyl group (C=O) would be around δ 180-185 ppm, while the enolic carbon attached to the propyl group (C-OH) would be slightly upfield. The vinylic carbon (C=C) would appear around δ 95-100 ppm.
Diketo Tautomer: This form is characterized by two carbonyl signals in the δ 190-205 ppm range and a signal for the central methylene carbon (C2) around δ 55-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is effective for identifying the functional groups present in the tautomeric mixture.
Enol Tautomer: A very broad absorption band between 2500-3200 cm⁻¹ corresponds to the strongly hydrogen-bonded O-H stretch. The conjugated system gives rise to two strong bands: one for the C=O stretch (around 1650-1700 cm⁻¹) and one for the C=C stretch (around 1580-1640 cm⁻¹).
Diketo Tautomer: The key feature is a pair of sharp, strong C=O stretching absorptions in the 1680-1790 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the two carbonyl groups.
Interactive Data Table: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Tautomer | **Expected Range (cm⁻¹) ** | Notes |
|---|---|---|---|
| O-H stretch | Enol | 2500 - 3200 | Very broad, indicates strong intramolecular H-bonding. |
| Aromatic C-H stretch | Both | 3000 - 3100 | Sharp, medium intensity. |
| Aliphatic C-H stretch | Both | 2850 - 2960 | Strong, from the propyl group. |
| C=O stretch | Diketo | 1680 - 1790 | Two distinct, sharp peaks expected. |
| C=O stretch | Enol | 1650 - 1700 | Conjugated carbonyl, strong intensity. |
| C=C stretch | Enol | 1580 - 1640 | Part of the enone system, strong intensity. |
X-ray Crystallographic Analysis of Solid-State Structures
While a specific crystal structure for this compound is not publicly available, a detailed analysis can be made by analogy to its close structural relative, benzoylacetone (B1666692) (1-phenylbutane-1,3-dione) , which has been extensively studied by X-ray and neutron diffraction.
In the solid state, β-diketones like benzoylacetone exist exclusively in the cis-enol tautomeric form. This conformation is stabilized by the powerful intramolecular hydrogen bond, which creates a planar, six-membered ring. This ring exhibits quasi-aromatic character, with C-C and C-O bond lengths that are intermediate between single and double bonds. The enolic hydrogen is located in a single potential well between the two oxygen atoms.
For this compound, the solid-state structure would be expected to feature this same planar cis-enol core. The 3-chlorophenyl ring and the propyl group would be attached to this core. The dihedral angle between the phenyl ring and the enol ring would be influenced by packing forces and steric hindrance, but a largely co-planar arrangement is expected to maximize conjugation. The flexible propyl chain would likely adopt a low-energy, staggered conformation within the crystal lattice.
**Interactive Data Table: Representative
Chemical Reactivity and Transformations of 1 3 Chlorophenyl Hexane 1,3 Dione
Acidity and Enolate Chemistry
The presence of two carbonyl groups significantly increases the acidity of the hydrogen atoms on the carbon positioned between them (the α-carbon). This heightened acidity is a hallmark of β-dicarbonyl compounds. The resulting enolate ion is stabilized through resonance, with the negative charge delocalized over the two oxygen atoms and the α-carbon. This delocalization makes the formation of the enolate thermodynamically favorable.
The equilibrium between the keto and enol tautomers is a key aspect of the chemistry of 1,3-diketones. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. For unsymmetrical β-diketones like 1-(3-chlorophenyl)hexane-1,3-dione, two different enol tautomers are possible. The enol form where the double bond is in conjugation with the phenyl ring is generally more stable due to the extended π-system stackexchange.com.
The generation of the enolate is typically achieved by treatment with a suitable base. The choice of base can influence the regioselectivity of subsequent reactions. The stabilized enolate of this compound is a potent nucleophile, readily participating in a variety of bond-forming reactions.
Reactions Involving the Diketone Moiety
The diketone functionality is the primary site of reactivity in this compound, undergoing a range of transformations including carbon-carbon bond formation, oxidation, and reduction.
C-C Bond Formation Reactions
The nucleophilic enolate of this compound can react with various electrophiles to form new carbon-carbon bonds at the α-position.
Alkylation: The reaction of the enolate with alkyl halides is a common method for introducing alkyl substituents at the α-carbon. However, the choice of reaction conditions is crucial to favor C-alkylation over O-alkylation, which is a potential side reaction. The use of specific solvents and counterions can influence the outcome of this competitive reaction nih.gov.
Acylation: Similarly, the enolate can be acylated using acyl chlorides or anhydrides. This reaction introduces an additional acyl group at the α-position, leading to the formation of a β-triketone derivative.
Table 1: Examples of C-C Bond Formation Reactions with 1,3-Diketones
| Reaction Type | Electrophile | Product Type | Reference |
|---|---|---|---|
| Alkylation | Alkyl Halide | α-Alkyl-β-diketone | nih.gov |
| Acylation | Acyl Chloride | α-Acyl-β-diketone | General textbook knowledge |
Oxidative Transformations and Cleavage Reactions
The 1,3-dicarbonyl unit can undergo oxidative cleavage under specific conditions, leading to the formation of carboxylic acids or their derivatives. This transformation typically involves the cleavage of the C-C bond between the carbonyl groups. A variety of oxidizing agents have been employed for this purpose, including Oxone researchgate.net. For instance, a mild and convenient method for the oxidative cleavage of 1,3-diketones involves treatment with iodine and an amine, yielding amides nih.gov. Another approach utilizes aerobic photooxidation with iodine as a catalyst to convert 1,3-diketones into their corresponding carboxylic acids organic-chemistry.org.
Table 2: Oxidative Cleavage Methods for 1,3-Diketones
| Reagent | Product | Reference |
|---|---|---|
| Iodine/Amine | Amide | nih.gov |
| Iodine/O₂, light | Carboxylic Acid | organic-chemistry.org |
| Oxone | Carboxylic Acid | researchgate.net |
Reductive Transformations
The carbonyl groups of this compound can be reduced to hydroxyl groups. The reduction of 1,3-diketones can lead to the formation of 1,3-diols. The stereochemical outcome of this reduction can often be controlled, leading to either syn- or anti-diols, depending on the reducing agent and reaction conditions. For example, the reduction of β-hydroxy ketones, which can be seen as partially reduced β-diketones, with sodium borohydride in the presence of a chelating agent can proceed with high diastereoselectivity. A common method for the reduction of 1,3-dicarbonyl compounds is the use of sodium borohydride, which can yield a mixture of cis- and trans-1,3-diols google.com.
Cyclization and Heterocycle Formation
The 1,3-dicarbonyl moiety is a valuable precursor for the synthesis of various heterocyclic compounds, with the formation of pyrazoles being a prominent example.
Synthesis of Pyrazoles and Related Heterocycles
The reaction of 1,3-diketones with hydrazine and its derivatives is a classic and highly efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis nih.govmdpi.comnih.govbeilstein-journals.org. In the case of an unsymmetrical diketone like this compound, the reaction with a substituted hydrazine can potentially lead to the formation of two regioisomeric pyrazoles.
The reaction proceeds via a condensation reaction between one of the carbonyl groups of the diketone and the hydrazine, followed by an intramolecular cyclization and dehydration. The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on the diketone and the hydrazine, as well as the reaction conditions nih.gov. The use of acidic or basic catalysts can affect the reaction rate and, in some cases, the isomeric ratio of the products nih.gov. One-pot procedures have been developed where the 1,3-diketone is generated in situ and then reacted with hydrazine to afford the pyrazole product mdpi.comorganic-chemistry.org.
The resulting pyrazole will have the 3-chlorophenyl group and a propyl group as substituents on the pyrazole ring. The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the diketone and the hydrazine precursors nih.govbeilstein-journals.org.
Table 3: General Scheme for Pyrazole Synthesis from 1,3-Diketones
| Reactant 1 | Reactant 2 | Product | Reaction Name | Reference |
|---|---|---|---|---|
| 1,3-Diketone | Hydrazine | Pyrazole | Knorr Pyrazole Synthesis | nih.govmdpi.comnih.govbeilstein-journals.org |
Formation of Other Fused and Bridged Heterocyclic Systems
The reactivity of the 1,3-dicarbonyl moiety in this compound is central to its utility in synthesizing fused heterocyclic systems. While direct experimental data for this specific compound is limited in publicly accessible literature, the well-established reactivity of analogous 1,3-diketones provides a strong basis for predicting its chemical behavior. Reactions with various binucleophilic reagents can lead to the formation of a wide range of heterocyclic structures.
One of the most common applications of 1,3-diones is in the synthesis of pyrazoles . The reaction with hydrazine hydrate or its substituted derivatives would be expected to yield pyrazole derivatives. The reaction mechanism typically involves the initial condensation of hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity of this reaction can be influenced by the electronic and steric nature of the substituents on both the diketone and the hydrazine.
Similarly, the condensation of this compound with urea, thiourea, or amidines is a classical route to pyrimidine derivatives. This reaction, often carried out under acidic or basic conditions, involves the formation of a dihydropyrimidine intermediate which can then be oxidized to the aromatic pyrimidine.
Another important class of fused heterocycles that can be synthesized from 1,3-diones are benzodiazepines . The reaction of this compound with o-phenylenediamines would likely proceed to form a seven-membered diazepine ring fused to the benzene ring of the diamine. This condensation is a powerful tool for accessing this privileged scaffold in medicinal chemistry.
The following table summarizes the expected fused heterocyclic products from the reaction of this compound with various binucleophiles, based on established reactivity patterns of 1,3-diketones.
| Binucleophile | Expected Fused Heterocyclic System |
| Hydrazine and derivatives | Pyrazole |
| Urea/Thiourea/Amidines | Pyrimidine |
| o-Phenylenediamine | Benzodiazepine |
Functionalization of Peripheral Positions
The structure of this compound offers several positions for potential functionalization, allowing for the modulation of its chemical and physical properties. The primary sites for modification are the active methylene (B1212753) group (C2), the terminal methyl group of the hexanoyl chain, and the aromatic ring.
Functionalization of the Active Methylene Group (C2): The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are acidic and can be readily removed by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in a variety of reactions, including:
Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the C2 position.
Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.
Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated dicarbonyl compounds.
Michael Addition: As a Michael donor to α,β-unsaturated carbonyl compounds.
Functionalization of the Aromatic Ring: The chlorophenyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the chlorine atom (ortho, para-directing but deactivating) and the acyl group (meta-directing and deactivating) will influence the position of substitution. Common functionalization reactions include:
Nitration: Introduction of a nitro group.
Halogenation: Introduction of additional halogen atoms.
Sulfonation: Introduction of a sulfonic acid group.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the deactivating nature of the existing substituents may require harsh reaction conditions.
The following table provides a summary of potential functionalization reactions at the peripheral positions of this compound.
| Position | Reaction Type | Reagents | Expected Product |
| C2 (Active Methylene) | Alkylation | Base, Alkyl Halide | C2-alkylated derivative |
| C2 (Active Methylene) | Acylation | Base, Acyl Halide | C2-acylated derivative |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Aromatic Ring | Halogenation | X₂, Lewis Acid | Halo-substituted derivative |
Mechanistic Investigations of Key Reactions
While specific mechanistic studies for reactions involving this compound are not extensively reported, the mechanisms of the key reactions of 1,3-dicarbonyl compounds are well-established in organic chemistry.
The formation of heterocyclic compounds such as pyrazoles and pyrimidines from 1,3-diketones proceeds through a condensation-cyclization mechanism. In the case of pyrazole synthesis with hydrazine, the initial step is the nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons. This is followed by the formation of a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the remaining carbonyl group leads to a five-membered ring intermediate. Dehydration of this intermediate results in the formation of the stable aromatic pyrazole ring.
The mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct then undergoes dehydration to yield the α,β-unsaturated product.
The tautomerism between the keto and enol forms of 1,3-dicarbonyl compounds plays a crucial role in their reactivity. In solution, this compound will exist as an equilibrium mixture of the diketo form and its two enol tautomers. The enol form is often the more reactive species in many reactions, particularly those involving electrophiles. The position of this equilibrium is influenced by the solvent and the presence of acid or base catalysts.
Coordination Chemistry of the Chemical Compound As a Ligand
Ligand Design and Chelation Modes
1-(3-Chlorophenyl)hexane-1,3-dione is an unsymmetrical β-diketone featuring a 3-chlorophenyl group at one carbonyl and a propyl group at the other. Like other β-diketones, it exists as a dynamic equilibrium between its keto and enol tautomeric forms. researchgate.netasianpubs.org The enol form is stabilized by an intramolecular hydrogen bond, and its deprotonation yields a monoanionic enolate. researchgate.net
This enolate form is an excellent bidentate chelating ligand, coordinating to a metal ion through its two oxygen donor atoms to form a highly stable six-membered chelate ring. researchgate.net This mode of coordination is the hallmark of β-diketonate ligands. The substituents on the diketone backbone play a crucial role in modulating its electronic and steric properties. The 3-chlorophenyl group, being electron-withdrawing, is expected to increase the acidity (lower the pKa) of the enolic proton compared to simpler alkyl-substituted diketones. Conversely, the electron-donating nature of the propyl group may slightly counteract this effect. These electronic modifications can influence the stability constants of the resulting metal complexes. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with β-diketonate ligands like this compound typically follows well-established procedures. prochemonline.comijrbat.in The most common method involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a 1:n molar ratio (where n is the charge of the metal ion) in a suitable solvent such as ethanol, methanol, or water. The addition of a base (e.g., sodium hydroxide, ammonia, or an amine) is often employed to facilitate the deprotonation of the ligand to its active enolate form. The resulting metal complex, often insoluble in the reaction medium, can then be isolated by filtration.
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand. The disappearance of the broad O-H stretching band of the enol form and shifts in the C=O and C=C stretching vibrations to lower frequencies are indicative of chelation. The appearance of new bands at lower wavenumbers (typically 400-600 cm⁻¹) can be assigned to M-O stretching vibrations. ijrbat.inresearchgate.net
UV-Visible Spectroscopy provides information on the electronic structure of the complexes. For transition metal complexes, d-d electronic transitions can be observed, which are useful in determining the coordination geometry around the metal ion. asianpubs.orgmdpi.com Intense bands are often attributable to ligand-to-metal or metal-to-ligand charge transfer.
NMR Spectroscopy (¹H and ¹³C) is valuable for characterizing complexes with diamagnetic metal ions (e.g., Zn(II), Al(III)). The spectra can confirm the structure of the ligand within the complex and indicate the stoichiometry.
Magnetic Susceptibility Measurements are performed on complexes with paramagnetic metal ions (e.g., Mn(II), Fe(III), Co(II), Cu(II)) to determine the number of unpaired electrons, which helps in assigning the oxidation state and spin state of the metal center. asianpubs.orgresearchgate.net
Elemental Analysis and Mass Spectrometry are used to confirm the chemical formula and stoichiometry of the synthesized complexes. nih.gov
β-Diketones readily form complexes with main group metals, including alkali metals (Li, Na, K), alkaline earth metals (Mg, Ca, Sr), and Group 13 metals (Al, Ga, In). These complexes are typically colorless and diamagnetic. The bonding is predominantly ionic in character. Complexes such as aluminum(III) tris(β-diketonate) are known to adopt a stable octahedral geometry. The synthesis of the first homoleptic main group diazadiene complex with gallium highlights the ability of these metals to form stable chelate structures. rsc.org These compounds are often used as precursors in materials science for the synthesis of metal oxides.
Transition metals form a vast array of stable complexes with β-diketonate ligands. iosrjournals.orgmdpi.com The stoichiometry of the neutral complexes is typically ML₂ for divalent metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) and ML₃ for trivalent metals (e.g., Fe(III), Cr(III), Co(III)). The coordination geometry is highly dependent on the d-electron configuration of the metal ion. For example, Cu(II) (d⁹) complexes are often square planar or distorted octahedral, while Zn(II) (d¹⁰) complexes are typically tetrahedral. mdpi.com Fe(III) and Co(III) (d⁶) complexes commonly exhibit octahedral geometry. asianpubs.org Studies on analogous systems show that first-row transition metal(II) complexes with substituted β-diketonates can be readily synthesized and characterized. asianpubs.orgmdpi.com
The hard Lewis acidic nature of lanthanide (Ln) and actinide (An) ions leads to a high affinity for the hard oxygen donor atoms of β-diketonate ligands. iosrjournals.org This interaction results in the formation of very stable complexes. Due to their larger ionic radii, these f-block elements typically exhibit higher coordination numbers, commonly 8 or 9. The formation of neutral, coordinatively saturated Ln(L)₃ or An(L)₄ complexes is often accompanied by the coordination of additional ligands, such as water or other solvent molecules, to satisfy the metal's coordination sphere. nih.gov Alternatively, they can form anionic tetrakis-complexes of the type [M(L)₄]⁻ when reacted with an excess of the ligand in the presence of a suitable counter-ion. Research on a related 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione ligand has demonstrated the synthesis of stable complexes with Ce(IV) and U(VI), indicating the suitability of such ligands for complexing f-block elements. researchgate.net
Influence of Metal Ion and Ligand Structure on Coordination Geometry
The final coordination geometry of a metal complex is a delicate balance between the intrinsic properties of the metal ion and the steric and electronic demands of the ligand.
Influence of the Metal Ion:
Ionic Radius: Larger metal ions can accommodate more ligands, favoring higher coordination numbers. This is particularly evident when comparing transition metals with the larger lanthanides and actinides.
Oxidation State: A higher charge on the metal ion leads to stronger electrostatic attraction with the anionic ligand, generally resulting in more stable complexes.
Electronic Configuration: For transition metals, the d-electron count is a primary determinant of the preferred coordination geometry due to ligand field stabilization energy (LFSE). For instance, d⁸ ions like Ni(II) have a high LFSE in a square planar geometry, whereas d¹⁰ ions like Zn(II) have zero LFSE and their geometry is dictated primarily by steric factors, often resulting in tetrahedral complexes. mdpi.com The stability of divalent first-row transition metal complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Influence of the Ligand Structure:
Steric Hindrance: The substituents on the β-diketone backbone can significantly influence the coordination environment. The propyl and 3-chlorophenyl groups of this compound are of moderate size. However, bulkier substituents are known to limit the number of ligands that can fit around a metal center, potentially forcing a lower coordination number or a different geometry than would be seen with a less hindered ligand like acetylacetonate. nih.gov
Structural Analysis of Metal Complexes by X-ray Crystallography
While spectroscopic methods provide valuable indirect information about the structure of metal complexes, single-crystal X-ray diffraction is the definitive technique for elucidating their precise three-dimensional arrangement in the solid state. mdpi.commdpi.com This powerful analytical method provides unambiguous data on:
The coordination number and geometry of the metal center.
Precise metal-ligand bond lengths and angles, such as the M-O distances and the O-M-O "bite angle" of the chelate ring.
The arrangement of molecules within the crystal lattice and the nature of intermolecular interactions like hydrogen bonding or π-stacking.
Crystallographic data from numerous metal β-diketonate complexes have established typical bond lengths and angles, which serve as a benchmark for new structures. The M-O bond lengths are sensitive to the identity of the metal, its oxidation state, and its coordination number.
| Metal Ion | Typical Complex Stoichiometry | Coordination Geometry | Average M-O Bond Length (Å) | Average O-M-O Bite Angle (°) |
|---|---|---|---|---|
| Cu(II) | [Cu(β-diketonate)₂] | Square Planar | 1.90 - 1.95 | 90 - 95 |
| Fe(III) | [Fe(β-diketonate)₃] | Octahedral | 1.98 - 2.02 | 88 - 92 |
| Zn(II) | [Zn(β-diketonate)₂] | Tetrahedral | 1.93 - 1.98 | 95 - 100 |
| Al(III) | [Al(β-diketonate)₃] | Octahedral | 1.87 - 1.91 | 90 - 94 |
| Eu(III) | [Eu(β-diketonate)₃(H₂O)₂] | Square Antiprismatic (8-coordinate) | 2.35 - 2.45 | ~72 |
Note: The data presented are typical ranges derived from various published crystal structures of metal complexes with different β-diketonate ligands and are intended for illustrative purposes.
Luminescent and Magnetic Properties of Metal Complexes
While specific research on the luminescent and magnetic properties of metal complexes derived from this compound is not extensively documented, the behavior of structurally analogous β-diketonate complexes provides a strong basis for predicting their characteristics. The introduction of a 3-chlorophenyl group is expected to significantly influence the electronic and steric environment of the ligand, thereby affecting the photophysical and magnetic properties of its metal chelates.
Luminescent Properties
The luminescence of metal complexes with β-diketonate ligands, particularly those involving lanthanide ions (Ln³⁺), is a well-studied field. The process typically relies on the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the central metal ion, which then emits its characteristic luminescence. The efficiency of this process is highly dependent on the energy levels of the ligand.
For lanthanide complexes of this compound, the chlorine atom, being an electron-withdrawing group, is anticipated to influence the energy of the ligand's singlet and triplet excited states. Research on analogous systems with substituted aromatic β-diketones has shown that such modifications can fine-tune the photophysical properties. For instance, the introduction of halogen atoms on the phenyl ring of a β-diketonate ligand can impact the triplet state energy, which is a critical factor for efficient energy transfer to the lanthanide ion's emissive level.
The luminescent properties of Eu(III) and Tb(III) complexes with a related ligand, 1,3-bis(4-chlorophenyl)-1,3-propanedione, have been investigated, revealing that these complexes exhibit the characteristic sharp emission bands of the respective lanthanide ions in the visible region upon UV irradiation rsc.org. This suggests that complexes of this compound with europium and terbium would likely exhibit strong red and green luminescence, respectively.
The table below summarizes typical photophysical data for europium(III) complexes with structurally similar aryl β-diketonate ligands to provide a comparative context.
| Ligand | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Luminescence Lifetime (τ, ms) |
| Dibenzoylmethane | ~350 | 612 (⁵D₀→⁷F₂) | 0.40 - 0.60 | 0.50 - 0.70 |
| 1,3-Bis(4-chlorophenyl)-1,3-propanedione | ~360 | 613 (⁵D₀→⁷F₂) | Data not available | Data not available |
| Thenoyltrifluoroacetonate | ~340 | 612 (⁵D₀→⁷F₂) | 0.50 - 0.85 | 0.60 - 0.90 |
Note: The data presented are generalized from various sources and can vary based on the specific complex, solvent, and ancillary ligands used.
Magnetic Properties
The magnetic properties of metal complexes are determined by the number of unpaired electrons and the interactions between them. For transition metal complexes of this compound, the ligand would create a specific crystal field around the metal ion, influencing the splitting of the d-orbitals and thus the spin state of the complex.
For instance, iron(III) complexes with β-diketonate ligands are known to exist in either a high-spin (S = 5/2) or low-spin (S = 1/2) state depending on the ligand field strength. The electronic nature of the substituents on the β-diketonate can influence this. The electron-withdrawing nature of the 3-chlorophenyl group might slightly increase the ligand field strength compared to an unsubstituted phenyl group, but it is generally expected that iron(III) would still form high-spin complexes with this type of ligand.
In recent years, there has been significant interest in lanthanide complexes with β-diketonate ligands as single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, properties that are promising for applications in high-density data storage and quantum computing. The magnetic anisotropy of the lanthanide ion and the symmetry of its coordination environment are crucial factors in determining SMM behavior rsc.orgrsc.orgnih.gov.
The table below presents magnetic data for some representative transition metal and lanthanide complexes with related β-diketonate ligands.
| Metal Ion | Ligand | Spin State/Magnetic Moment (µeff, B.M.) | Magnetic Behavior |
| Fe(III) | Dibenzoylmethane | High-spin (S=5/2), ~5.9 | Paramagnetic |
| Mn(III) | Acetylacetonate | High-spin (S=2), ~4.9 | Paramagnetic |
| Co(II) | Dibenzoylmethane | High-spin (S=3/2), ~4.8-5.2 | Paramagnetic |
| Dy(III) | 2,4-Hexanedione | - | Single-Molecule Magnet |
Note: Magnetic moments are approximate and can vary with the specific complex and experimental conditions.
Computational and Theoretical Studies of 1 3 Chlorophenyl Hexane 1,3 Dione
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of molecules like 1-(3-Chlorophenyl)hexane-1,3-dione. These methods provide insights into the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic characteristics.
Detailed Research Findings: For aryl β-diketones, DFT calculations are commonly used to determine key electronic parameters. Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311+G(d,p), are frequently chosen to balance computational cost and accuracy. These calculations yield crucial data on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, these calculations can map the electrostatic potential (ESP) surface, which visualizes the charge distribution and identifies electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the oxygen atoms of the dione (B5365651) moiety are expected to be the most electron-rich regions, while the hydrogen on the central carbon (C2) and the aromatic ring protons would be relatively electron-poor.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Molecular Modeling of Tautomeric Equilibria and Conformational Analysis
β-Diketones, including this compound, exist in a dynamic equilibrium between diketo and enol tautomeric forms. orientjchem.orgnih.gov Molecular modeling is essential for determining the relative stability of these tautomers and understanding the molecule's conformational landscape. rsc.orgscielo.org.mx
Detailed Research Findings: Computational studies consistently show that for most β-diketones, the enol form is significantly more stable than the diketo form due to the formation of a strong intramolecular hydrogen bond and a conjugated system. wikipedia.org The equilibrium is influenced by the solvent, with polar solvents potentially stabilizing the more polar diketo form to a greater extent than nonpolar solvents. orientjchem.org
Conformational analysis involves identifying the most stable three-dimensional arrangements of the atoms. For a molecule like this compound, this includes the rotation around the single bonds, particularly the bond connecting the phenyl ring to the hexane-dione chain and the orientation of the hexyl group. Calculations reveal the potential energy surface, identifying low-energy conformers and the energy barriers separating them. For cyclic analogues like 1,3-cyclohexanedione, studies have identified stable chair and boat conformations. scielo.org.mx
| Tautomer | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| Diketo | 17.9 | Contains two C=O groups. |
| Enol (Z-isomer) | 0.0 | Stabilized by intramolecular hydrogen bond. |
Simulation of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed simulation of chemical reactions, providing a molecular-level understanding of reaction pathways and the structures of high-energy transition states. nih.gov This is crucial for predicting reaction outcomes and designing new synthetic routes.
Detailed Research Findings: For β-diketones, computational studies often focus on reactions such as alkylation, acylation, and condensation. A key area of investigation is the mechanism of keto-enol tautomerization itself. Simulations can map the potential energy surface for the intramolecular proton transfer, identifying the transition state structure. orientjchem.org Studies on related compounds show this typically involves a four-membered ring transition state. The calculated activation energy (the energy barrier) for this process provides information on the rate of interconversion. orientjchem.org For reactions with other molecules, such as the formation of metal complexes or heterocyclic compounds, DFT calculations can compare different possible pathways (e.g., concerted vs. stepwise mechanisms) by calculating the energies of all intermediates and transition states. iosrjournals.orgmdpi.com
| Solvent | Activation Energy (kcal/mol) |
|---|---|
| Gas Phase | 30.61 |
| Cyclohexane (Nonpolar) | 30.82 |
| Water (Polar) | 31.26 |
Data adapted from studies on 3-phenyl-2,4-pentanedione. orientjchem.org
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, such as NMR, IR, and UV-Vis spectra. nih.gov These predictions are invaluable for structure elucidation and for assigning experimental spectra.
Detailed Research Findings: NMR chemical shifts (¹H and ¹³C) are accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, often at the DFT level of theory. nih.govresearchgate.net By calculating the spectra for different possible isomers or conformers, a direct comparison with experimental data can confirm the correct structure. rsc.orgbris.ac.uk Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging.
Similarly, vibrational frequencies from IR spectroscopy can be calculated. These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. The calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O and C=C stretching frequencies in the diketo and enol forms, respectively. nih.gov Time-dependent DFT (TD-DFT) is used to simulate electronic transitions, predicting the λ(max) values observed in UV-Vis spectroscopy. nih.gov
| Carbon Atom | Predicted Shift (DFT) | Experimental Shift |
|---|---|---|
| C=O (Ketone) | 201.5 | 200.8 |
| C=O (Enol) | 192.1 | 191.7 |
| C (Aromatic, ipso) | 135.8 | 136.2 |
| CH (Aromatic, ortho) | 129.0 | 128.8 |
Solvent Models and Their Impact on Computational Outcomes
Reactions and measurements are most often performed in solution, and the solvent can significantly influence a molecule's properties and behavior. Computational solvent models are used to account for these effects without the prohibitive cost of explicitly simulating individual solvent molecules. rsc.org
Detailed Research Findings: The most common approach is the use of implicit or continuum solvent models, such as the Polarizable Continuum Model (PCM) and its variants like IEFPCM and CPCM. gaussian.comwikipedia.orgq-chem.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized solvent. nctu.edu.tw
Studies on polar molecules like β-diketones show that solvent models are crucial for accurate predictions. For example, the relative energies of the diketo and enol tautomers can change depending on the polarity of the solvent modeled. orientjchem.org Polar solvents tend to stabilize more polar species through stronger solute-solvent interactions. Solvent models are also essential for accurately predicting solvatochromic shifts in UV-Vis spectra and for calculating solvation free energies, which are critical for determining reaction thermodynamics in solution. researchgate.net
| Solvent (Dielectric Constant, ε) | Solvation Model | ΔE (Enol - Keto) (kcal/mol) |
|---|---|---|
| Gas Phase (ε=1) | N/A | -17.89 |
| Carbon Tetrachloride (ε=2.2) | IEFPCM | -17.27 |
| Methanol (ε=32.6) | IEFPCM | -16.55 |
| Water (ε=78.4) | IEFPCM | -16.50 |
Data adapted from studies on 3-phenyl-2,4-pentanedione, showing the decreasing relative stability of the enol form in more polar solvents. orientjchem.org
After conducting a comprehensive search for scientific information on the chemical compound "this compound," it has been determined that there is a lack of available data in published scientific literature. Searches for its synthesis, reactivity, and applications did not yield specific results for this particular molecule.
While information is available for structurally related compounds such as various derivatives of cyclohexane-1,3-dione and indane-1,3-dione, this information cannot be used to describe "this compound" as the specific arrangement of atoms within a molecule dictates its chemical and physical properties.
Due to the absence of specific research findings for "this compound," it is not possible to generate a scientifically accurate article that adheres to the requested outline focusing on its role as a synthetic intermediate, its use in constructing chemical scaffolds, or its applications in materials science.
Therefore, the requested article cannot be provided at this time.
Interactions with Biological Systems: Mechanistic Perspectives
In Vitro Binding Studies with Biomolecules (e.g., DNA, Proteins)
The ability of a compound to bind to essential biomolecules like DNA and proteins is a primary determinant of its mechanism of action. For β-diketone derivatives, such interactions are of significant interest.
Research on analogous compounds suggests that the β-diketone scaffold can be a key pharmacophore in molecules that interact with DNA. For instance, certain β-diketonate metal complexes have been investigated for their potential to bind to DNA. Studies on β-diketonate titanium compounds have shown that these molecules can exhibit significant in vitro activity, with investigations into their DNA binding properties revealing specific interactions. brad.ac.uk While these are metal complexes, the studies highlight the capacity of the β-diketone ligand itself to be involved in targeting DNA.
Furthermore, studies on other cyclic organic molecules also provide insights into potential DNA interactions. For example, derivatives of dibenzoxepine-11-one have been shown to interact with calf thymus DNA (ct-DNA), with evidence suggesting a groove-binding mechanism. nih.gov This mode of interaction is a non-covalent association where the molecule fits into the minor or major groove of the DNA double helix. The binding affinity of these compounds is often quantified by a binding constant (Kb), with higher values indicating stronger interaction. For one such derivative, a binding constant of 3.61 × 105 M−1 was determined, indicating a strong affinity for DNA. nih.gov
While direct studies on 1-(3-Chlorophenyl)hexane-1,3-dione are not available, the collective evidence from related structures suggests that it may have the potential to interact with DNA, possibly through non-covalent binding mechanisms. The planarity of the aromatic chlorophenyl ring and the conformational flexibility of the hexane-1,3-dione moiety could facilitate such interactions.
Table 1: DNA Binding Characteristics of an Analogous Dibenzoxepinone Derivative
| Compound | Binding Constant (Kb) (M-1) | Gibbs Free Energy Change (ΔG) (kJ mol-1) | Proposed Interaction Mode |
| Dibenzoxepinone Derivative 7a | 3.61 × 105 | -31.70 | Groove Binding |
Source: Adapted from studies on dibenzoxepine-11-one derivatives. nih.gov
Investigation of Molecular Mechanisms of Interaction at the Cellular Level
Understanding the interaction of a compound at the cellular level provides a more complete picture of its biological effects. For β-diketones, research has pointed towards the induction of specific cellular pathways.
One of the significant cellular mechanisms that can be modulated by small molecules is apoptosis, or programmed cell death. Studies on compounds containing the β-diketone structure, such as (-)-(R)-humulone and lupulone, have demonstrated their ability to inhibit cell growth and induce caspase-dependent apoptosis. nih.gov Caspases are a family of protease enzymes that play a crucial role in the execution phase of apoptosis. The activation of these enzymes by a compound indicates a specific molecular pathway of cell death induction.
The tautomeric equilibrium of β-diketones, existing as both enol and diketo forms, can be critical for their biological effects, as the different forms present distinct three-dimensional structures to cellular targets. nih.govruc.dkresearchgate.net The enol form is often stabilized by a strong intramolecular hydrogen bond, leading to a more planar conformation which may be favorable for interacting with cellular components like enzyme active sites or receptor binding pockets.
While the specific cellular effects of this compound have not been reported, the findings for other β-diketones suggest that it could potentially influence cellular processes such as proliferation and apoptosis. The chlorophenyl group might further modulate such activities due to its electronic and lipophilic properties, which can affect cellular uptake and interaction with intracellular targets.
Enzyme Interaction Mechanisms (e.g., α-amylase inhibition mechanisms, focusing on molecular binding)
Enzymes are critical targets for many therapeutic agents. The inhibition of enzymes like α-amylase, which is involved in carbohydrate metabolism, is a key strategy in the management of type 2 diabetes. Several studies have investigated the potential of compounds with structural similarities to this compound as enzyme inhibitors.
The presence of a chlorophenyl group in a molecule has been shown to be favorable for the inhibition of α-amylase in some derivatives. For example, in a series of 5-amino-nicotinic acid derivatives, the compound with a chlorophenyl group exhibited good α-amylase inhibitory activity. nih.gov Molecular docking studies of this compound revealed that the chlorophenyl group forms both alkyl and pi-alkyl contacts with amino acid residues in the enzyme's active site, such as A307, contributing to the binding affinity. nih.gov
Similarly, a study on imidazo[1,2-a]pyridine derivatives found that a para-chlorophenyl derivative was a potent inhibitor of aldose reductase, another enzyme relevant to diabetes complications. acs.org The position of the chloro substituent on the phenyl ring was found to influence the inhibitory activity. For α-amylase, an ortho-chlorophenyl derivative showed higher inhibitory potential than other isomers in a different series of compounds. acs.org
Molecular docking simulations are a powerful tool to understand the binding modes of inhibitors. These studies often show that the inhibitor binds to the active site of the enzyme, interacting with key catalytic residues. For α-amylase, important interactions often involve amino acids such as Asp197, Glu233, and Asp300. The binding energy (ΔG) calculated from these simulations provides an estimate of the binding affinity, with more negative values indicating stronger binding. For instance, docking studies of some xanthone derivatives with α-amylase have shown binding energies ranging from -7.89 to -9.82 kcal/mol. mdpi.com
Table 2: α-Amylase Inhibitory Activity and Docking Results for Analogous Compounds
| Compound Class | Specific Derivative | In Vitro IC50 (µM) | In Silico Binding Energy (ΔG) (kcal/mol) | Key Interacting Residues in α-Amylase |
| 5-Amino-nicotinic Acid Derivatives | Compound with chlorophenyl group | 12.91 ± 0.04 µg/mL | Not specified | A307, D300 |
| Imidazo[1,2-a]pyridine Derivatives | ortho-chlorophenyl derivative | 81.14 | Not specified | Not specified |
| Xanthone Derivatives | Imidazole-substituted xanthone 10c | 5.4 | -9.82 | Trp58, Trp59, Tyr62, His101, Leu165, Asp197, Glu233, Asp300 |
Source: Adapted from various studies on α-amylase inhibitors. nih.govacs.orgmdpi.com
Based on these findings, it is plausible that this compound could act as an inhibitor of α-amylase. The 3-chlorophenyl group could engage in hydrophobic and/or halogen bonding interactions within the enzyme's active site, while the hexane-1,3-dione moiety could form hydrogen bonds with catalytic residues, leading to the inhibition of the enzyme's activity.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The classical synthesis of β-dicarbonyl compounds often relies on the Claisen condensation, which typically involves stoichiometric amounts of strong bases and organic solvents. vpscience.orgpressbooks.pub Future research should prioritize the development of more environmentally benign and efficient synthetic methodologies for 1-(3-Chlorophenyl)hexane-1,3-dione.
Key areas for investigation include:
Catalytic Approaches: Replacing traditional strong bases like sodium ethoxide with catalytic systems can significantly reduce waste and improve safety. Exploring organocatalysts or solid-supported base catalysts could offer high efficiency and ease of recovery.
Green Solvents: Shifting from conventional volatile organic compounds to greener alternatives such as water, supercritical fluids, or ionic liquids could drastically lower the environmental impact of the synthesis. researchgate.netfrontiersin.orgresearchgate.net
Multi-component Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react in a single step to form the target dione (B5365651) would enhance atom economy and reduce purification steps. nih.govajol.inforesearchgate.net The use of MCRs for synthesizing complex heterocyclic structures from dicarbonyl precursors is well-documented and could be adapted. nih.govajol.inforesearchgate.net
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, potentially leading to higher yields, improved safety, and easier scalability compared to batch processes.
| Method | Traditional Approach (e.g., Claisen Condensation) | Proposed Sustainable Alternative | Potential Advantages |
|---|---|---|---|
| Base | Stoichiometric strong base (e.g., Sodium Ethoxide) | Catalytic amount of a solid base (e.g., zeolites) or organocatalyst | Reduced waste, easier purification, catalyst reusability. researchgate.net |
| Solvent | Anhydrous organic solvents (e.g., Ethanol, Toluene) | Green solvents (e.g., Water, Ionic Liquids) or solvent-free conditions | Lower environmental impact, reduced cost and toxicity. researchgate.netresearchgate.net |
| Process | Multi-step batch processing | One-pot multi-component reactions or continuous flow synthesis | Improved atom economy, higher throughput, enhanced safety and control. ajol.info |
Exploration of Unconventional Reactivity Modes
The chemistry of β-dicarbonyls is dominated by the nucleophilicity of the corresponding enolate. youtube.compressbooks.pub Future work on this compound should venture beyond these canonical reactions to explore novel transformations.
Promising avenues include:
Photoredox Catalysis: Visible-light photoredox catalysis could be used to engage the dione in radical-based reactions. acs.org This could enable previously inaccessible β-functionalization or cycloaddition reactions, complementing the traditional α-functionalization of the enolate. acs.org
Transition Metal-Catalyzed Cross-Coupling: While the enolate can be used in alkylation reactions, employing it as a nucleophile in more advanced transition-metal-catalyzed cross-coupling reactions could open pathways to complex molecular architectures.
Cycloaddition Reactions: The enol form of the dione contains a carbon-carbon double bond and could potentially participate as a dienophile or a diene in various cycloaddition reactions, such as [4+2] or 1,3-dipolar cycloadditions, to construct intricate ring systems. frontiersin.org
Reactions with Hypervalent Iodine Reagents: These reagents can mediate unique oxidative cyclizations or functional group transfers that could transform the dione scaffold into novel heterocyclic or carbocyclic products.
| Reaction Type | Key Reagent/Catalyst | Potential Outcome | Significance |
|---|---|---|---|
| Photoredox-mediated β-Functionalization | Organic dye or metal photocatalyst, visible light | Addition of functional groups at the β-position of the carbonyl. acs.org | Access to new substitution patterns not achievable via enolate chemistry. |
| 1,3-Dipolar Cycloaddition | Nitrile oxides, azides, or other 1,3-dipoles | Formation of five-membered heterocyclic rings. frontiersin.org | Rapid construction of complex, biologically relevant scaffolds. |
| Transition Metal-Catalyzed Annulation | Gold(I) or other transition metal catalysts, diynes | Synthesis of carbocyclic or heterocyclic fused ring systems. mdpi.com | Atom-economical route to polycyclic aromatic compounds. |
Design of New Functional Materials Based on the Compound and Its Complexes
The ability of the β-dicarbonyl moiety to act as a bidentate chelating ligand for a wide range of metal ions is one of its most valuable properties. nih.govruc.dkmdpi.com This makes this compound an excellent candidate for building novel functional materials.
Future research should focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the dione as an organic linker to construct porous crystalline materials. The specific substituents (3-chlorophenyl and the hexane chain) could be used to tune the pore size, dimensionality, and chemical environment within the framework for applications in gas storage, separation, or catalysis.
Luminescent Materials: Complexes with lanthanide ions (e.g., Eu³⁺, Tb³⁺) are often highly luminescent. The dione can act as an "antenna," absorbing UV light and transferring the energy to the metal center, which then emits at a characteristic wavelength. These materials could be developed for use in OLEDs, sensors, or bio-imaging agents.
Catalysis: Metal complexes of β-diones can be effective catalysts for various organic transformations. The electronic properties of the this compound ligand can be finely tuned by its substituents, potentially leading to catalysts with enhanced activity or selectivity.
Specialty Polymers: The dione can be incorporated into polymer backbones or used as a precursor for specialty coatings and resins, where its coordination ability could be used to create self-healing or stimuli-responsive materials. jindunchemistry.com
| Material Type | Potential Metal Ions | Prospective Application | Role of the Dione Ligand |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Zn²⁺, Cu²⁺, Zr⁴⁺ | Gas storage, catalysis, chemical sensing | Acts as a structural organic linker. |
| Luminescent Complexes | Eu³⁺, Tb³⁺, Ru²⁺ | OLEDs, fluorescent probes, security inks | Serves as an antenna to sensitize metal-centered emission. |
| Homogeneous Catalysts | Pd²⁺, Rh⁺, Cu²⁺ | Cross-coupling, hydrogenation, oxidation | Tunes the electronic and steric properties of the metal center. |
| Responsive Polymers | Fe³⁺, Zn²⁺ | Self-healing materials, drug delivery | Forms reversible cross-links via metal-ligand coordination. |
Deeper Computational and Theoretical Understanding of Complex Chemical Phenomena
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. orientjchem.org For this compound, theoretical studies can offer profound insights into its structure, reactivity, and properties, guiding future experimental work.
Key areas for computational investigation include:
Keto-Enol Tautomerism: A central feature of β-dicarbonyls is their tautomeric equilibrium. orientjchem.orgruc.dkresearchgate.netresearchgate.netacs.org Density Functional Theory (DFT) calculations can be employed to accurately predict the relative stabilities of the keto and various enol forms of this compound. orientjchem.orgresearchgate.net These studies can elucidate the influence of the 3-chlorophenyl substituent and the solvent environment on the position of this equilibrium. orientjchem.orgruc.dk
Reaction Mechanisms: Computational modeling can map the potential energy surfaces of proposed reactions, identifying transition states and intermediates. This would be invaluable for understanding the mechanisms of both conventional and unconventional reactivity modes, allowing for the rational optimization of reaction conditions.
Properties of Metal Complexes: DFT and other advanced methods can be used to model the geometry, electronic structure, and spectroscopic properties of metal complexes. This can help in designing complexes with desired catalytic or photophysical properties.
Acidity and pKa Prediction: Theoretical calculations can provide accurate predictions of the pKa of the central methylene (B1212753) protons, a critical parameter governing the compound's reactivity as a nucleophile.
| Phenomenon | Computational Method | Parameter to Investigate | Significance |
|---|---|---|---|
| Keto-Enol Tautomerism | DFT, Ab initio methods | Relative energies of tautomers, intramolecular hydrogen bond strength | Predicts the dominant reactive species in solution. orientjchem.orgresearchgate.net |
| Reaction Pathways | Transition State Theory, IRC calculations | Activation energy barriers, reaction intermediates | Elucidates reaction mechanisms and predicts product selectivity. |
| Metal Complex Properties | DFT, TD-DFT | Coordination geometry, bond dissociation energies, electronic transitions | Aids in the rational design of functional materials and catalysts. |
| Acidity | Thermodynamic cycles, pKa calculation protocols | Proton affinity, Gibbs free energy of deprotonation | Quantifies the nucleophilicity of the enolate for synthetic planning. |
Advanced Mechanistic Studies of Biomolecular Interactions in Model Systems
Derivatives of 1,3-diones are found in numerous biologically active compounds and are known to interact with various biological targets, often by chelating essential metal ions in enzyme active sites. nih.govnih.govnih.govmdpi.com The unique structure of this compound makes it an interesting candidate for biological investigation.
Future research in this area should involve:
Enzyme Inhibition Studies: The compound could be screened for inhibitory activity against metalloenzymes, such as matrix metalloproteinases or histone deacetylases, where the dione moiety could coordinate to the catalytic metal ion (e.g., Zn²⁺, Fe²⁺). nih.gov
Structural Biology: If potent activity is found, co-crystallization of the compound with its target protein could provide atomic-level details of the binding mode. This structural information is crucial for structure-based drug design and the development of more potent and selective analogs.
Biophysical Characterization: Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its biological target.
Model Membrane Interactions: The lipophilic nature of the chlorophenyl and hexyl groups suggests potential interactions with cell membranes. Studies using model lipid bilayers could explore how the compound partitions into membranes and potentially alters their properties.
| Potential Target | Experimental Technique | Information Gained | Relevance |
|---|---|---|---|
| Metalloenzymes (e.g., HPPD, Kinases) | Enzyme kinetics assays, X-ray crystallography | Inhibitory constants (IC₅₀/Kᵢ), 3D structure of the enzyme-inhibitor complex. nih.govnih.gov | Foundation for developing new therapeutic agents or herbicides. nih.govjindunchemistry.com |
| Target Proteins | Isothermal Titration Calorimetry (ITC), NMR Spectroscopy | Binding affinity (Kₐ), thermodynamics (ΔH, ΔS), identification of binding site residues. | Detailed understanding of the molecular recognition process. |
| Model Cell Membranes | Differential Scanning Calorimetry (DSC), Fluorescence Spectroscopy | Membrane partitioning coefficient, effect on membrane fluidity and phase transitions. | Insights into bioavailability, off-target effects, and potential mechanisms of action. |
Q & A
Q. How can factorial design optimize multi-step synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
